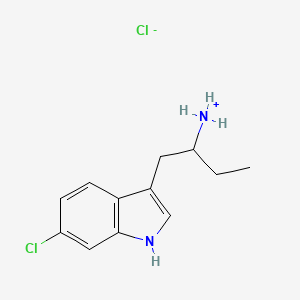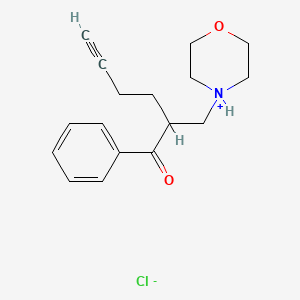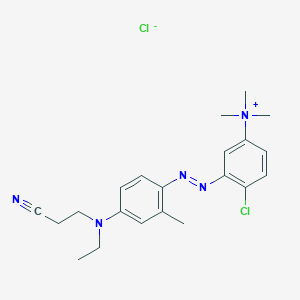
Benzenaminium, 4-chloro-3-((4-((2-cyanoethyl)ethylamino)-2-methylphenyl)azo)-N,N,N-trimethyl-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenaminium, 4-chloro-3-((4-((2-cyanoethyl)ethylamino)-2-methylphenyl)azo)-N,N,N-trimethyl-, chloride is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzenaminium core with multiple functional groups, making it a versatile molecule in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenaminium, 4-chloro-3-((4-((2-cyanoethyl)ethylamino)-2-methylphenyl)azo)-N,N,N-trimethyl-, chloride typically involves multiple steps, starting with the preparation of the benzenaminium core. The process includes:
Nitration: Introduction of nitro groups to the benzene ring.
Reduction: Conversion of nitro groups to amino groups.
Diazotization: Formation of diazonium salts from amino groups.
Coupling Reaction: Reaction of diazonium salts with other aromatic compounds to form azo compounds.
Quaternization: Introduction of the trimethylammonium group.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized for high yield and minimal by-products, often involving controlled temperatures, pressures, and the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
Benzenaminium, 4-chloro-3-((4-((2-cyanoethyl)ethylamino)-2-methylphenyl)azo)-N,N,N-trimethyl-, chloride undergoes various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups or other oxidized forms.
Reduction: Reduction of azo groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce amines.
Scientific Research Applications
Benzenaminium, 4-chloro-3-((4-((2-cyanoethyl)ethylamino)-2-methylphenyl)azo)-N,N,N-trimethyl-, chloride has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Employed in the study of biological processes and as a marker in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenaminium, 4-chloro-3-((4-((2-cyanoethyl)ethylamino)-2-methylphenyl)azo)-N,N,N-trimethyl-, chloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or nucleic acids, affecting their function and activity. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenaminium derivatives and azo compounds, such as:
- Benzenaminium, 4-chloro-3-((4-((2-cyanoethyl)ethylamino)-2-methylphenyl)azo)-N,N,N-trimethyl-, bromide
- Benzenaminium, 4-chloro-3-((4-((2-cyanoethyl)ethylamino)-2-methylphenyl)azo)-N,N,N-trimethyl-, iodide
Uniqueness
What sets Benzenaminium, 4-chloro-3-((4-((2-cyanoethyl)ethylamino)-2-methylphenyl)azo)-N,N,N-trimethyl-, chloride apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in specialized applications where other compounds may not be as effective.
Properties
CAS No. |
36116-28-6 |
|---|---|
Molecular Formula |
C21H27Cl2N5 |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
[4-chloro-3-[[4-[2-cyanoethyl(ethyl)amino]-2-methylphenyl]diazenyl]phenyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C21H27ClN5.ClH/c1-6-26(13-7-12-23)17-8-11-20(16(2)14-17)24-25-21-15-18(27(3,4)5)9-10-19(21)22;/h8-11,14-15H,6-7,13H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
NYACCAKMZUTNJA-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CCC#N)C1=CC(=C(C=C1)N=NC2=C(C=CC(=C2)[N+](C)(C)C)Cl)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


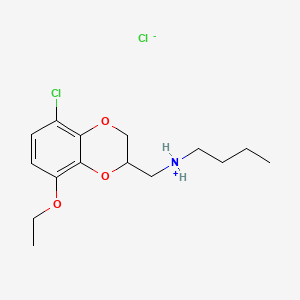
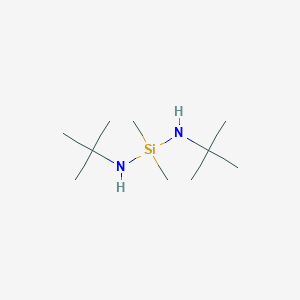
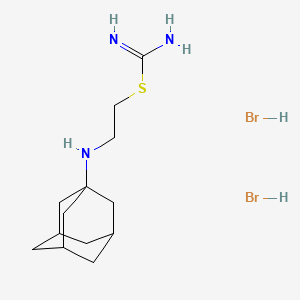
![1-[1-(tert-Butoxycarbonyl)piperidin-3-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15342317.png)

![2-(4-bromophenyl)-3-[(E)-(2-hydroxyphenyl)methylideneamino]-7-methyl-8H-imidazo[1,2-a]pyrimidin-5-one](/img/structure/B15342337.png)
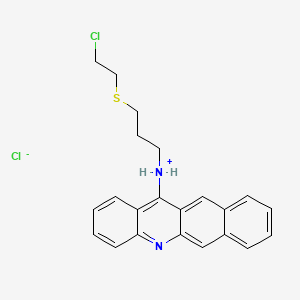
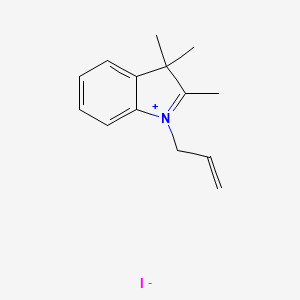

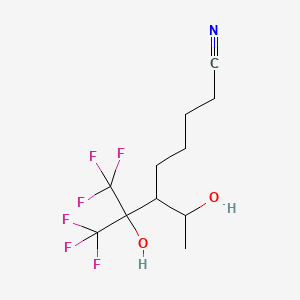
![1-[2-(2-Methoxyethoxy)ethoxy]propan-2-ol](/img/structure/B15342370.png)
